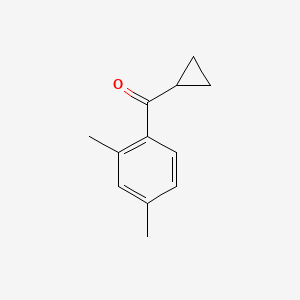

Cyclopropyl 2,4-xylyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENWGMGAFRZWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221370 | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-79-7 | |

| Record name | Cyclopropyl(2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Cyclopropyl 2,4 Xylyl Ketone and Aryl Cyclopropyl Ketones

Cyclopropane (B1198618) Ring-Opening Reactions

The cleavage of the C-C bonds in the cyclopropane ring is a key feature of the chemistry of aryl cyclopropyl (B3062369) ketones. This process relieves ring strain and allows for the formation of linear, functionalized molecules or the construction of new ring systems.

Nucleophilic attack on the cyclopropane ring or the adjacent carbonyl group can trigger a cascade of reactions, leading to ring-opened products that can be functionalized in various ways.

The reaction of aryl cyclopropyl ketones with amines represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. The process is initiated by the nucleophilic attack of the amine on the carbonyl group to form an imine or enamine, or directly on the cyclopropane ring. Subsequent rearrangement and cyclization lead to the formation of stable heterocyclic systems like pyrroles and pyrrolines.

One established pathway involves the intermolecular cyclization of alkylidenecyclopropyl ketones with amines to yield 2,3,4-trisubstituted pyrroles. organic-chemistry.orgnih.gov The mechanism is believed to proceed through a distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.orgnih.gov The reaction conditions can be optimized, for instance, by the addition of anhydrous magnesium sulfate (MgSO4) to improve product yields. organic-chemistry.orgnih.gov For carbonyl-substituted cyclopropanes, the reaction with amines can proceed via two main pathways: 1) nucleophilic ring opening by the amine followed by a 1,5-cyclization, or 2) initial formation of an imine, which then undergoes a Cloke–Stevens rearrangement. thieme-connect.com These reactions provide efficient routes to functionalized N-heterocyclic compounds. thieme-connect.com The synthesis of pyridines, another important class of heterocycles, can be achieved through various methods, including the condensation of amines with carbonyl compounds, although this is more common for symmetrical systems. nih.govbaranlab.orgyoutube.com

Table 1: Synthesis of 2,3,4-Trisubstituted Pyrroles from Alkylidenecyclopropyl Ketones and Amines organic-chemistry.org

| Entry | Alkylidenecyclopropyl Ketone | Amine | Product | Yield (%) |

| 1 | 1-(1-phenylethylidene)cyclopropyl phenyl ketone | Aniline | 2-phenyl-3-methyl-4-benzoylpyrrole | 75 |

| 2 | 1-(1-phenylethylidene)cyclopropyl phenyl ketone | Benzylamine | 2-phenyl-3-methyl-4-benzoyl-1-benzylpyrrole | 82 |

| 3 | 1-(1-(p-tolyl)ethylidene)cyclopropyl phenyl ketone | Aniline | 2-(p-tolyl)-3-methyl-4-benzoylpyrrole | 78 |

Nucleophile-Mediated Ring Opening and Functionalization

Cross-Coupling with Organometallic Reagents

The C-C bonds of cyclopropyl ketones can be activated and cleaved by transition metals to participate in cross-coupling reactions with organometallic reagents. This methodology allows for the net difunctionalization of the cyclopropane ring, installing new carbon substituents at the former C-C bond termini.

A notable example is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843) (TMSCl). chemrxiv.org This reaction results in ring-opened, 1,3-difunctionalized products, specifically γ-alkenyl and aryl silyl enol ethers. chemrxiv.org Mechanistic studies suggest that cooperation between a redox-active terpyridine (tpy) ligand and the nickel center is crucial for the C-C bond activation step. The process involves the formation of a (tpy•–)NiI species which activates the C–C bond, leading to a homoallyl nickel(II) intermediate that then reacts with the organozinc reagent. chemrxiv.org

Palladium-catalyzed cross-coupling reactions are also effective. For instance, cyclopropylmagnesium bromide can be coupled with aryl bromides in the presence of palladium catalysts and zinc bromide additives to produce cyclopropyl arenes in high yields. acs.orgorganic-chemistry.org Similarly, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for the introduction of the strained ring onto various molecular scaffolds. acs.org These methods highlight the versatility of organometallic catalysis in activating and functionalizing the cyclopropyl moiety. kyoto-u.ac.jplibretexts.org

Table 2: Nickel-Catalyzed Cross-Coupling of Phenyl Cyclopropyl Ketone with Organozinc Reagents chemrxiv.org

| Entry | Organozinc Reagent | Product (Silyl Enol Ether) | Yield (%) |

| 1 | (p-tolyl)ZnI | 1-(4-methylphenyl)-4-phenyl-4-(trimethylsilyloxy)but-3-ene | 85 |

| 2 | (vinyl)ZnBr | 1,5-diphenyl-5-(trimethylsilyloxy)penta-1,4-diene | 70 |

| 3 | (allyl)ZnBr | 1,6-diphenyl-6-(trimethylsilyloxy)hexa-1,5-diene | 78 |

Cyanation Reactions for γ-Cyanoketones

The ring-opening of cyclopropyl ketones can be coupled with a cyanation reaction to afford γ-cyanoketones, which are valuable synthetic intermediates. researchgate.net This transformation typically involves the use of a cyanide source, such as trimethylsilyl cyanide (TMSCN), which can add to the cyclopropane ring upon its opening. researchgate.netwikipedia.org

The reaction of TMSCN with ketones is a well-established method for forming cyanohydrins. organic-chemistry.orgorgsyn.org In the context of cyclopropyl ketones, the activation of the carbonyl group or the strained ring can facilitate a nucleophilic attack by the cyanide ion, leading to the cleavage of a C-C bond and the introduction of a cyano group at the γ-position relative to the carbonyl. Various catalysts can be employed for the silylcyanation of ketones, including N-methylmorpholine N-oxide (NMO) and potassium carbonate (K2CO3) in DMF, which promote the efficient addition of TMSCN to the carbonyl substrate. organic-chemistry.orgresearchgate.net The application of these methods to aryl cyclopropyl ketones provides a direct route to γ-cyanoketones. researchgate.net

Transition metals and other catalysts can mediate the ring-opening of aryl cyclopropyl ketones through mechanisms distinct from direct nucleophilic attack, often involving organometallic intermediates and catalytic cycles.

Phosphines are effective organocatalysts for the ring-opening reactions of activated cyclopropanes, including cyclopropyl ketones. rsc.orgrsc.org The reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropane ring, which generates a zwitterionic intermediate. rsc.orgnih.govacs.org This intermediate can then undergo various transformations, such as rearrangements or annulations, depending on the substrate and reaction conditions. wpmucdn.comrsc.orgresearchgate.netresearchgate.net

For example, the phosphine-catalyzed rearrangement of vinylcyclopropylketones can lead to the formation of cycloheptenones. nih.govacs.org The proposed mechanism involves an initial SN2-type ring-opening, followed by proton transfer and a subsequent 7-endo-trig ring closure. nih.govacs.org

Density Functional Theory (DFT) studies have been employed to investigate the mechanism and chemoselectivity of these phosphine-catalyzed reactions. rsc.orgrsc.orgnih.gov These computational studies show that the reaction pathway can be complex, involving multiple steps such as nucleophilic substitution to open the ring, intramolecular Michael addition, proton transfer, and intramolecular Wittig reactions. rsc.orgnih.gov The choice of phosphine catalyst can influence the outcome and yield of the reaction, with different phosphines exhibiting varying levels of reactivity and selectivity. rsc.org The chemoselectivity of the reaction is a critical aspect, as multiple products can potentially be formed. rsc.orgrsc.org Theoretical calculations help to elucidate the most favorable reaction pathway and explain the observed product distribution. rsc.orgrsc.orgnih.gov

Table 3: Key Steps in Phosphine-Catalyzed Ring-Opening of Cyclopropyl Ketone rsc.orgnih.gov

| Step | Description | Intermediate Formed |

| 1 | Nucleophilic attack by phosphine on the cyclopropane ring. | Zwitterionic Intermediate |

| 2 | Intramolecular Michael addition. | Enolate Intermediate |

| 3 | Intramolecular proton transfer. | Ylide |

| 4 | Intramolecular Wittig reaction. | Final Product |

Metal-Catalyzed Ring Opening Transformations

Nickel-Catalyzed Reductive Coupling and Alkylation

Nickel-catalyzed reductive cross-coupling reactions serve as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often require pre-formed organometallic reagents. In the context of aryl cyclopropyl ketones, this methodology facilitates the synthesis of γ-alkyl substituted ketones through a ring-opening process.

Recent studies have demonstrated a nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.govacs.org This transformation effectively yields a variety of aryl alkyl ketones. nsf.gov The optimal conditions for this reaction involve the use of Ni(ClO4)2·6H2O as the nickel source, bipyridine as a ligand, and zinc powder as a reductant in dimethylacetamide (DMA) at 40 °C. nsf.gov This process is characterized by its high regioselectivity and tolerance for various functional groups. acs.org Mechanistic investigations suggest that the reaction likely proceeds through the formation of an alkyl radical following the cleavage of the alkyl bromide. nsf.govbohrium.com The reaction is proposed to involve a γ-metallated enolate intermediate bound to nickel, which then participates in further elaboration to form the final γ-alkylated ketone product. nsf.gov

A similar reductive strategy for the ring-opening of aryl cyclopropyl ketones with unactivated alkyl bromides under nickel catalysis has also been reported to proceed with complete regioselectivity, providing an efficient route to alkylated ketones. acs.orgbohrium.com

Table 1: Selected Examples of Nickel-Catalyzed Reductive Coupling of Aryl Cyclopropyl Ketones with Alkyl Bromides nsf.gov

| Entry | Aryl Cyclopropyl Ketone | Alkyl Bromide | Product | Yield (%) |

| 1 | Cyclopropyl(phenyl)methanone | 1-bromobutane | 1-Phenylheptan-1-one | 85 |

| 2 | Cyclopropyl(4-methoxyphenyl)methanone | 1-bromobutane | 1-(4-Methoxyphenyl)heptan-1-one | 82 |

| 3 | Cyclopropyl(naphthalen-2-yl)methanone | 1-bromobutane | 1-(Naphthalen-2-yl)heptan-1-one | 78 |

| 4 | Cyclopropyl(phenyl)methanone | 1-bromohexane | 1-Phenylnonan-1-one | 88 |

| 5 | Cyclopropyl(phenyl)methanone | Bromocyclohexane | 1-Cyclohexyl-4-phenylbutan-1-one | 65 |

Nickel-Catalyzed Borylative Ring Opening for Alkylboronates

Nickel catalysis has also been successfully applied to the borylative ring opening of aryl cyclopropyl ketones, providing a direct route to synthetically valuable 4-oxoalkylboronates. acs.orgorganic-chemistry.orgnih.gov This reaction involves the treatment of an aryl cyclopropyl ketone with bis(pinacolato)diboron (B₂pin₂) in the presence of a nickel catalyst.

Optimization of the reaction conditions revealed that a catalyst system composed of Ni(cod)₂ and an N-heterocyclic carbene (NHC) ligand, specifically IMes·HCl, with potassium methoxide (MeOK) as a base in toluene at 50 °C, affords high yields of the desired 4-oxoalkylboronate product. acs.orgorganic-chemistry.org The reaction demonstrates good scope with respect to various aryl cyclopropyl ketones. For instance, substrates with electron-donating groups like a methoxy group on the aromatic ring, as well as those with more extended aromatic systems like a 2-naphthyl group, react efficiently. organic-chemistry.org However, alkyl cyclopropyl ketones have been found to be less reactive under these conditions. organic-chemistry.org The proposed mechanism for this transformation involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to furnish the ring-opened product. organic-chemistry.org

Table 2: Nickel-Catalyzed Borylative Ring Opening of Aryl Cyclopropyl Ketones organic-chemistry.org

| Entry | Aryl Group | Product | Yield (%) |

| 1 | Phenyl | 4,4,5,5-Tetramethyl-2-(4-oxo-4-phenylbutyl)-1,3,2-dioxaborolane | 92 |

| 2 | 4-Methylphenyl | 4,4,5,5-Tetramethyl-2-(4-oxo-4-(p-tolyl)butyl)-1,3,2-dioxaborolane | 91 |

| 3 | 4-Methoxyphenyl | 2-(4-(4-Methoxyphenyl)-4-oxobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

| 4 | 4-Chlorophenyl | 2-(4-(4-Chlorophenyl)-4-oxobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

| 5 | 2-Naphthyl | 4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)-4-oxobutyl)-1,3,2-dioxaborolane | 95 |

Samarium Diiodide (SmI₂)-Catalyzed Couplings

Samarium(II) diiodide (SmI₂) is a potent single-electron transfer (SET) reductant that has found widespread use in mediating radical reactions. While typically used in stoichiometric amounts, catalytic applications of SmI₂ are emerging. A notable example is the SmI₂-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones with alkynes to construct decorated cyclopentenes. nih.govchemistryviews.org This process operates with catalytic amounts of SmI₂ (as low as 15 mol%) and, significantly, does not require a stoichiometric metallic co-reductant to regenerate the active Sm(II) species. nih.govresearchgate.net

The proposed mechanism involves a radical-relay process. nih.govchemistryviews.org Initially, a reversible SET from SmI₂ to the aryl cyclopropyl ketone generates a ketyl radical. This intermediate undergoes fragmentation of the cyclopropane ring to produce an enolate/radical species. Intermolecular coupling with an alkyne then occurs, followed by cyclization to form a new ketyl radical. A final back electron transfer to the resulting Sm(III) species regenerates the SmI₂ catalyst and releases the cyclopentene product. nih.govchemistryviews.org An interesting aspect of this reaction is the observed link between the conformation of the starting ketone and the efficiency of the cross-coupling. nih.govacs.org Computational studies have shown that ortho-disubstitution on the aryl ring of the cyclopropyl ketone can accelerate the reaction by pre-twisting the conformation, which facilitates the ring-opening step. acs.org

Iridium-Catalyzed Hydrogen Borrowing Reactions

Iridium-catalyzed hydrogen borrowing reactions represent a valuable strategy for C-C bond formation, typically involving the temporary oxidation of an alcohol to an aldehyde, which then reacts with a nucleophile. acs.org In the context of cyclopropyl ketones, this methodology has been applied to achieve the α-alkylation of ketones with alcohols. acs.org

Specifically, cyclopropyl ketones have been identified as crucial structural motifs for facilitating the C-C bond formation with higher alcohols to produce α-branched ketones. acs.org The cyclopropyl group in the product can then be further transformed through a homoconjugate addition, allowing for the introduction of a variety of carbon and heteroatom nucleophiles. This two-step sequence, where the hydrogen borrowing reaction is followed by the ring opening of the cyclopropyl group, provides access to a diverse range of functionalized ketones. acs.org A related cascade process involving an iridium-catalyzed hydrogen borrowing reaction and a vinyl cyclopropane ring expansion has been developed for the synthesis of substituted cyclopentanes from cyclopropyl alcohols. nih.govsci-hub.se

Triple Catalysis Systems (e.g., Photoredox, Lewis Acid, Copper)

The integration of multiple catalytic cycles into a single reaction vessel, known as triple catalysis, allows for complex transformations to be achieved in a single step. A system combining photoredox, Lewis acid, and copper catalysis has been developed for the tandem transformation of cyclopropyl ketones into 4-[(trifluoromethyl)thio]-2,3-dihydrofuran derivatives. researchgate.net This methodology facilitates the selective cleavage of a carbon-carbon bond in the cyclopropane ring and the subsequent formation of new carbon-oxygen and carbon-sulfur bonds. researchgate.net

Another example of a triple catalysis system has been reported for the ring-opening cyanation of cyclopropyl ketones to form γ-cyanoketones. researchgate.net This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to achieve the desired transformation. researchgate.net Dual catalyst systems, for example combining a chiral Lewis acid with a photoredox catalyst, have also been employed for the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govthieme-connect.com

Gold-Catalyzed Cascade Cycloisomerization (General Cyclopropyl Systems)

Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. This reactivity has been exploited in cascade reactions involving cyclopropyl ketones. A gold(I)-catalyzed cascade reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles provides an efficient route to highly substituted furans. organic-chemistry.org In this process, the gold catalyst activates the alkyne, leading to a cyclization/ring-expansion sequence that ultimately furnishes the furan ring system. The reaction is characterized by its mild conditions and high efficiency. organic-chemistry.org

Gold(I) catalysts are known to trigger complex cycloisomerization reactions of 1,n-enynes through the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org These reactive species can then undergo a variety of transformations, including rearrangements and reactions with nucleophiles, to generate diverse and complex molecular architectures. acs.orgacs.org The regioselectivity of gold-catalyzed cycloisomerizations can also be influenced by the ligands on the gold catalyst. nih.gov

Radical-Mediated Cyclopropane Cleavage

The cleavage of the cyclopropane ring in cyclopropyl ketones often proceeds through radical intermediates, particularly in reductive or photochemically initiated reactions. The strain inherent in the three-membered ring facilitates its opening upon the formation of a radical species adjacent to the ring.

The nickel-catalyzed reductive coupling of aryl cyclopropyl ketones with alkyl bromides is proposed to proceed via a radical cleavage mechanism. nsf.gov Similarly, the SmI₂-catalyzed coupling with alkynes is initiated by a single-electron transfer to form a ketyl radical, which subsequently undergoes ring opening. nih.gov Reductive cleavage of arylcyclopropyl aryl ketones to 4-arylbutyrophenones has also been achieved using zinc in ethanol, with the results being consistent with the formation of an anion-radical intermediate. rsc.org The ring-opening of cyclopropylcarbinyl radicals is generally a very fast process. acs.org The oxidative radical ring-opening and cyclization of various cyclopropane derivatives is a common strategy for synthesizing more complex cyclic systems. beilstein-journals.orgnih.gov In the context of photocatalysis, the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can generate a ring-opened distonic radical anion, which can then engage in cycloaddition reactions. nih.gov The reversible nature of this radical-mediated ring cleavage has been demonstrated in certain systems. nih.gov

Cleavage Mediated by Alkylmercury(II) Hydrides

A method for the radical rearrangement and cleavage of cyclopropyl ketones under mild conditions involves the use of alkylmercury(II) hydrides. rsc.org The process begins with the conversion of the cyclopropyl ketone into its corresponding hydrazone. rsc.orgresearchgate.net This hydrazone then reacts with mercury(II) oxide and mercury(II) acetate to produce an α-(acetoxymercurio)alkyl acetate intermediate. rsc.orgrsc.org

Table 1: Reaction Sequence for Alkylmercury(II) Hydride Mediated Cleavage

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Cyclopropyl Ketone, Hydrazine Hydrate, BaO | Hydrazone | Formation of the hydrazone derivative. rsc.org |

| 2 | Hydrazone, Hg(OAc)₂, HgO | α-(acetoxymercurio)alkyl acetate | Mercuriation to form an organomercury salt. rsc.org |

| 3 | α-(acetoxymercurio)alkyl acetate, Hydrogen Donor (e.g., NaBH₄) | α-acetoxyalkylmercury(II) hydride | In situ reduction to the organomercury hydride. rsc.org |

Ring-Opening in Actinide Cyclopropyl Complexes (General Principle)

Actinide complexes can induce the ring-opening of cyclopropyl ligands. Research on the uranium(IV) complex [Cp₃U(2,2-diphenylcyclopropyl)] has shown that thermolysis or photolysis causes the complex to isomerize into a U(IV) η¹-allyl complex, [Cp₃U(η¹-3,3-diphenylallyl)]. osti.govosti.gov A similar ring-opening is observed upon photolysis of the corresponding U(III) analogue. osti.gov

To understand the mechanism, selective deuterium labeling of the α-carbon (the carbon attached to the uranium center) was performed. osti.gov Analysis of the resulting η¹-allyl product revealed that the ring-opening occurs exclusively through the cleavage of the distal C-C bond—the bond opposite the point of attachment to the metal. osti.gov This proceeds via a hypothesized, unobserved η³-allyl intermediate. osti.govosti.gov This specific pathway is followed despite the potential steric hindrance from the diphenyl substituents on the resulting allyl ligand. osti.gov

Cycloaddition Reactions

Aryl cyclopropyl ketones are valuable substrates in various cycloaddition reactions, acting as three-carbon or five-carbon synthons to construct larger, more complex ring systems.

Formal [3+2] Cycloadditions with Alkynes and Alkenes

Aryl cyclopropyl ketones are well-established partners in formal [3+2] cycloaddition reactions with alkenes and alkynes to form highly substituted cyclopentane (B165970) and cyclopentene rings. nih.govacs.orgnih.gov These reactions often proceed through a radical-based mechanism.

One prominent method involves visible light photocatalysis. nih.gov In this approach, a photocatalyst, such as Ru(bpy)₃²⁺, absorbs light and initiates a single-electron transfer to the aryl cyclopropyl ketone. This generates a cyclopropyl ketyl radical anion. The strained three-membered ring of this radical anion opens to form a more stable intermediate, which can then engage with an alkene or alkyne partner to complete the [3+2] cycloaddition. nih.gov This strategy is particularly effective for constructing quaternary carbon stereocenters with high diastereoselectivity. nih.gov While newer methods have expanded the scope to include less reactive alkyl cyclopropyl ketones using samarium(II) iodide (SmI₂) catalysis, the advancements in this field were initially established using aryl cyclopropyl ketone starting materials. nih.govacs.org

Table 2: Key Features of Photocatalytic [3+2] Cycloaddition

| Feature | Description |

|---|---|

| Substrates | Aryl cyclopropyl ketones; Alkenes and Alkynes (especially α-substituted enoates). nih.gov |

| Catalyst System | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA. nih.gov |

| Mechanism | One-electron reduction of the ketone to a radical anion, followed by ring-opening and cycloaddition. nih.gov |

| Products | Highly substituted cyclopentane ring systems. nih.gov |

| Advantages | Diastereoselective construction of quaternary carbon centers. nih.gov |

Formal [5+2] Cycloadditions with Enyne Partners (General Cyclopropyl Systems)

While direct [5+2] cycloadditions using cyclopropyl ketones are less common, related cyclopropyl-containing systems demonstrate the general principle of using the three-membered ring as part of a five-atom component in transition metal-catalyzed cycloadditions. These reactions are a powerful tool for constructing seven-membered rings. acs.org

For instance, rhodium(I) catalysts enable the formal hetero-[5+2] cycloaddition of cyclopropyl imines with alkynes to produce dihydroazepines. nih.gov In other systems, rhodium catalysts are used for intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes or ruthenium catalysts are employed for reactions with vinylcyclopropyl-alkynes. nih.govresearchgate.net The general mechanism involves the oxidative cyclization of the transition metal with the cyclopropyl-containing substrate to form a metallacycle. This is followed by the insertion of the two-carbon partner (e.g., an alkyne) and subsequent reductive elimination to yield the seven-membered ring product. nih.gov

Transformations Involving the Ketone Functionality

The carbonyl group of aryl cyclopropyl ketones can undergo various transformations, including stereoselective reductions.

Asymmetric Hydrogenation of Aryl Ketones

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing optically active secondary alcohols. core.ac.uk This transformation is particularly relevant for aryl ketones, including those bearing a cyclopropyl substituent. Ruthenium complexes containing chiral diphosphine and diamine ligands have proven to be exceptional precatalysts for this reaction. acs.orgnih.gov

For example, complexes of the type trans-[RuCl₂(diphosphine)(1,2-diamine)] are highly effective for the hydrogenation of a wide range of aryl ketones. nih.gov A notable precatalyst, RuCl₂(xylbinap)(1,2-diamine), exhibits a broad scope, successfully hydrogenating not only aryl ketones but also alkenyl and cyclopropyl ketones with high enantioselectivity. acs.org The reaction typically proceeds under hydrogen pressure in the presence of a base, converting the ketone to the corresponding chiral secondary alcohol with excellent yields and enantiomeric excess (ee). nih.gov

Table 3: Catalytic Systems for Asymmetric Hydrogenation of Aryl Ketones

| Catalyst Type | Ligands | Substrate Scope | Key Features |

|---|---|---|---|

| Ruthenium-based | Chiral Diphosphines (e.g., XylBINAP) and Diamines (e.g., DPEN) | Aryl, Alkenyl, and Cyclopropyl Ketones. acs.orgnih.gov | High activity and enantioselectivity; broad substrate scope. acs.org |

Aromatization Reactions of Ketone Derivatives

Aryl cyclopropyl ketones, including cyclopropyl 2,4-xylyl ketone, can undergo intramolecular cyclization under acidic conditions to yield tetralones, a class of polycyclic aromatic compounds. This transformation represents a significant aromatization pathway. The reaction is typically promoted by acid catalysts, which facilitate the ring-opening of the cyclopropyl group and subsequent electrophilic attack on the adjacent aryl ring.

The mechanism proceeds through the protonation of the ketone's carbonyl oxygen, which activates the cyclopropyl ring. This is followed by the cleavage of a distal C-C bond of the cyclopropane, forming a stabilized carbocation. An intramolecular Friedel-Crafts-type reaction then occurs, where the carbocation is attacked by the electron-rich xylyl ring, leading to the formation of a new six-membered ring. Subsequent deprotonation results in the aromatized tetralone product. The efficiency and yield of this cyclization can be influenced by the substitution pattern on the aryl ring and the specific acid catalyst employed rsc.orgacs.org. For instance, aryl cyclopropyl ketones cyclize to 1-tetralones in the presence of various acid catalysts under mild conditions rsc.org.

A general scheme for this acid-catalyzed aromatization is presented below:

Scheme 1: Acid-Catalyzed Aromatization of Aryl Cyclopropyl Ketones to Tetralones

| Reactant | Conditions | Product |

| Aryl Cyclopropyl Ketone | Acid Catalyst (e.g., H₂SO₄, PPA) | 1-Tetralone Derivative |

This table illustrates the general transformation of an aryl cyclopropyl ketone into a tetralone derivative through an acid-catalyzed intramolecular cyclization.

Reactions with Gaseous Cations and Metathesis

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For this compound and related structures, mass spectrometry techniques are employed to investigate their behavior upon ionization and interaction with other gaseous species wikipedia.org. When subjected to techniques like electrospray ionization (ESI) or chemical ionization (CI), these ketones can form gaseous cations, typically protonated molecules or radical cations.

The subsequent fragmentation of these gaseous cations, often studied through collision-induced dissociation (CID), reveals characteristic pathways dominated by the high-strain energy of the cyclopropyl ring wikipedia.orgnih.gov. A common fragmentation route involves the ring-opening of the cyclopropyl group to form a more stable, delocalized cationic species acs.org. The structure-reactivity trends observed in these gas-phase rearrangements can differ significantly from those of neutral radicals, as the delocalization of both charge and spin plays a crucial role in governing the reactivity of the radical ions formed acs.org. The analysis of these fragmentation patterns helps in the structural elucidation of related compounds and provides thermodynamic data about the stability of the involved ions nih.govpurdue.edu.

Information regarding the metathesis reactions of this compound is not prevalent in the reviewed literature. Olefin metathesis, a reaction involving the redistribution of alkene fragments, is not directly applicable to cyclopropyl ketones as they lack the requisite carbon-carbon double bonds for such a transformation. While ring-opening metathesis polymerization (ROMP) is a powerful tool for cyclic compounds, it typically applies to strained alkenes like cyclobutenes or norbornenes, and direct application to the cyclopropane ring of a ketone is not a standard metathesis pathway nih.gov.

Strategic Functionalization and Derivatization

The inherent ring strain of the cyclopropyl group in this compound makes it an excellent precursor for a variety of ring-opening reactions, enabling the strategic functionalization and synthesis of diverse derivatives.

Synthesis of γ-Alkyl Substituted Ketones

A significant application of aryl cyclopropyl ketones is their conversion into γ-alkyl substituted ketones. This transformation is effectively achieved through nickel-catalyzed cross-electrophile coupling reactions. In this method, the cyclopropyl ketone reacts with a non-activated primary alkyl chloride in the presence of a nickel catalyst. The reaction proceeds via a ring-opening mechanism, leading to the formation of a new C(sp³)–C(sp³) bond at the γ-position relative to the carbonyl group. The use of sodium iodide as a co-catalyst is often crucial for achieving high reactivity and selectivity, as it facilitates a halide exchange to generate a more reactive alkyl iodide intermediate in low concentrations, which helps to avoid the formation of undesired alkyl dimers. This approach is noted for its excellent regioselectivity and high step economy, as it circumvents the need for pre-generated organometallic reagents.

Formation of 4-Oxoalkylboronates and Subsequent Conversions (e.g., Suzuki-Miyaura)

The synthesis of 4-oxoalkylboronates from aryl cyclopropyl ketones represents a valuable transformation, as organoboron compounds are key intermediates in organic synthesis. This is accomplished through a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B₂pin₂) organic-chemistry.org. The reaction involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the 4-oxoalkylboronate product organic-chemistry.org.

Table 1: Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones

| Aryl Group | Ligand | Base | Yield (%) |

| Phenyl | IMes·HCl | MeOK | 92 |

| 2-Naphthyl | IMes·HCl | MeOK | 95 |

| 4-MeOC₆H₄ | IMes·HCl | MeOK | 88 |

Data from a study on the nickel-catalyzed borylation of aryl cyclopropyl ketones organic-chemistry.org. The reaction conditions typically involve Ni(cod)₂ as the nickel source.

These resulting 4-oxoalkylboronates are versatile intermediates that can be used in subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl or vinyl substituents, providing a powerful two-step sequence for the elaboration of the cyclopropyl ketone starting material organic-chemistry.org.

Generation of γ-Cyanoketones

The introduction of a nitrile functional group to form γ-cyanoketones (also referred to as δ-keto nitriles) can be achieved through the ring-opening cyanation of cyclopropyl ketones. This transformation can be promoted by photocatalysis or transition metal catalysis. For instance, a triple catalytic system merging photoredox, Lewis acid, and copper catalysis has been developed for the ring-opening cyanation using trimethylsilyl cyanide (TMSCN) as the cyanide source. Nickel-catalyzed methods have also been reported, providing a pathway to these valuable synthetic intermediates. The reaction proceeds by activation of the cyclopropyl ring, followed by nucleophilic attack of a cyanide species, leading to the cleavage of the three-membered ring and the formation of the γ-cyanoketone product.

Synthesis of 1,3-Difunctionalized, Ring-Opened Products (e.g., Silyl Enol Ethers)

A powerful strategy for the derivatization of cyclopropyl ketones involves the net C-C activation and difunctionalization to generate 1,3-difunctionalized, ring-opened products, such as γ-substituted silyl enol ethers chemrxiv.org. This transformation can be accomplished via the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (TMSCl), catalyzed by nickel complexes chemrxiv.org.

The mechanism of this reaction is distinct from more established pathways. It is proposed that cooperation between a redox-active ligand (such as terpyridine) and the nickel center enables the C-C bond activation step. A reduced nickel species activates the C-C bond through a concerted, asynchronous ring-opening transition state. The resulting alkylnickel(II) intermediate can then engage with various organozinc reagents (aryl, alkenyl, or alkyl), leading to the formation of cross-coupled products. The silyl enol ether moiety is formed by trapping the resulting enolate. This method provides access to complex products that are challenging to synthesize via traditional conjugate addition methods chemrxiv.org.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. researchgate.netdntb.gov.ua It is widely used to investigate the mechanisms of organic reactions by locating reactants, intermediates, transition states, and products on the potential energy surface. mdpi.comcoe.edu

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction. For reactions involving aryl cyclopropyl (B3062369) ketones, such as catalytic ring-opening cycloadditions, DFT is used to identify all stationary points and evaluate possible reaction pathways to determine the most plausible mechanism. nih.gov

For example, in the samarium(II) diiodide (SmI₂)-catalyzed intermolecular coupling of cyclopropyl ketones, DFT studies have revealed a stepwise process. nih.gov The mechanism involves the formation of a ketyl radical, followed by the fragmentation of the cyclopropyl ring and subsequent radical trapping. nih.gov By calculating the energies of the transition states (TS) for each step, researchers can identify the rate-determining states of the reaction.

Table 1: Illustrative DFT-Calculated Parameters for a Key Step in Aryl Cyclopropyl Ketone Ring-Opening

| Parameter | Description | Illustrative Value |

|---|---|---|

| ΔG‡ | Gibbs free energy of activation for cyclopropyl fragmentation. | 10-15 kcal/mol |

| C-C Bond Length (TS) | The bond length of the breaking cyclopropane (B1198618) C-C bond in the transition state. | ~2.2 Å |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -300 to -500 cm⁻¹ |

Note: The values in this table are illustrative representations based on computational studies of related aryl cyclopropyl ketones and are not specific experimental values for Cyclopropyl 2,4-xylyl ketone.

DFT is frequently employed to understand and predict the selectivity of chemical reactions. nih.gov In reactions with multiple potential outcomes, comparing the activation energy barriers for the different pathways allows for the prediction of the major product.

In the context of nucleophilic additions to substituted cyclopropyl ketones, such as the DABCO-catalyzed Cloke–Wilson rearrangement, DFT studies can explain the observed regioselectivity. nih.gov Calculations show that the preference for nucleophilic attack at one carbon atom of the cyclopropane ring over another is governed by the relative stability of the corresponding transition states. The nature of the substituents on the cyclopropane moiety strongly influences this selectivity. nih.gov Similarly, in phosphine-catalyzed ring-opening reactions, DFT has been used to analyze the origin of chemoselectivity by performing structural and local reactivity index analyses. rsc.org

DFT methods are also a reliable tool for predicting various molecular properties and spectroscopic parameters. researchgate.net Calculations can provide optimized molecular geometries, Mulliken charges, and harmonic vibrational frequencies. researchgate.netdntb.gov.ua Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of reaction products. researchgate.net

For this compound, DFT could be used to:

Predict Vibrational Spectra: Calculate the infrared (IR) spectrum to assign vibrational modes to specific functional groups.

Determine Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. dntb.gov.ua

Generate Molecular Electrostatic Potential (MESP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites within the molecule. dntb.gov.ua

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for the analysis of atoms and chemical bonds as features of the observable electron density. wikipedia.orgwiley-vch.de QTAIM analysis is used to characterize the nature of chemical bonds—such as covalent, ionic, or hydrogen bonds—based on the topological properties of the electron density at a specific point between two bonded atoms, known as the bond critical point (BCP). wiley-vch.deresearchgate.net

In studies of cyclopropyl ketones, QTAIM can be applied to investigate the effects of substituents on the electronic structure. rsc.org By analyzing the properties at the BCPs of the cyclopropane ring, one can quantify how substituents, like the 2,4-xylyl group, influence bond strengths and reactivity.

Table 2: Key QTAIM Parameters at a Bond Critical Point (BCP)

| Parameter | Symbol | Significance |

|---|---|---|

| Electron Density | ρ(r) | Indicates the accumulation of charge in the bonding region; related to bond order. |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value indicates a covalent bond (charge concentration), while a positive value suggests a closed-shell interaction (ionic, van der Waals). |

| Total Energy Density | H(r) | The sign of H(r) helps to distinguish the degree of covalent character. |

Energetic Span Model for Catalytic Cycles

While DFT can map out the energy profile of a catalytic cycle, the Energetic Span Model provides a straightforward method to calculate the theoretical turnover frequency (TOF) from this profile. nih.govresearchgate.net This model moves beyond the concept of a single "rate-determining step" and instead identifies the TOF-Determining Intermediate (TDI) and the TOF-Determining Transition State (TDTS). nih.gov

Structure-Reactivity Relationship Prediction and Analysis

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. nih.gov For the family of cyclopropyl ketones, systematic computational investigations have revealed fundamental structure-reactivity relationships. nih.gov

Studies on aryl cyclopropyl ketones, the class to which this compound belongs, have shown that reactivity is governed by a delicate balance of electronic and steric factors. nih.gov

Electronic Effects: The conjugation of the aryl ring (the xylyl group) with the ketone can stabilize the intermediate ketyl radical, which in turn promotes the desired fragmentation of the cyclopropyl ring. nih.gov

Steric Effects: Substituents on the aryl ring, particularly at the ortho position (like the methyl group at position 2 in the xylyl ring), can influence the conformation of intermediates. This can either hinder or facilitate subsequent reaction steps, such as radical trapping. nih.gov

Computational studies have found that ortho-substituted phenyl cyclopropyl ketones can exhibit high reactivity due to a favorable balance between moderate conjugation and a pre-twisted conformation that facilitates later steps in the reaction pathway. nih.gov This insight helps in designing more efficient reactions and predicting the reactivity of new substrates. nih.gov

Modeling Ligand-Metal Cooperation in Catalysis

Computational and theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of catalytic reactions involving cyclopropyl ketones. While specific computational studies solely focused on this compound are not extensively documented in the reviewed literature, detailed theoretical investigations on closely related aryl cyclopropyl ketones, such as phenyl cyclopropyl ketone, provide a robust model for understanding the principles of ligand-metal cooperation in the catalysis of this class of compounds.

Research has highlighted the critical role of cooperation between a redox-active ligand and a metal center in enabling the challenging C–C bond activation of the cyclopropyl ring. nih.govchemrxiv.orgacs.orgresearchgate.netchemrxiv.org A prominent example involves the use of a nickel catalyst supported by a terpyridine (tpy) ligand. nih.govresearchgate.net

Detailed DFT studies have revealed that the catalytic cycle does not proceed through more conventional mechanisms like simple oxidative addition. nih.gov Instead, a more intricate pathway involving the electronic interplay between the nickel atom and the terpyridine ligand is operative. The key active species is a reduced nickel complex, formally described as [(tpy•)NiI], where the terpyridine ligand exists as a radical anion. nih.govresearchgate.net This ligand-based radical character is crucial for the subsequent C–C bond activation.

The activation of the cyclopropyl ketone is understood to proceed via a concerted, asynchronous ring-opening transition state. nih.govchemrxiv.orgresearchgate.net This process is significantly facilitated by the presence of an activator, such as chlorotrimethylsilane (B32843) (TMSCl), which coordinates to the ketone's carbonyl group. nih.govresearchgate.net The computational models indicate that the interaction of the TMSCl-activated cyclopropyl ketone with the [(tpy•)NiI] complex leads to the cleavage of a C–C bond in the cyclopropyl ring and the formation of a new Ni–C bond. nih.gov This step avoids the formation of long-lived radical intermediates. nih.gov

The table below summarizes the key stages and species involved in the computationally modeled ligand-metal cooperation for the activation of aryl cyclopropyl ketones, which serves as a model for this compound.

| Stage of Catalytic Cycle | Key Species Involved | Description of Transformation | Role of Ligand-Metal Cooperation |

| Catalyst Activation | (tpy)NiIICl2, Zn | Reduction of the Ni(II) precatalyst. | Formation of the active [(tpy•)NiI] species where the terpyridine ligand is a radical anion. |

| Substrate Activation | Aryl Cyclopropyl Ketone, TMSCl | Coordination of TMSCl to the carbonyl oxygen. | Lewis acid activation of the ketone, preparing it for interaction with the nickel complex. |

| C–C Bond Activation | [(tpy•)NiI], TMSCl-activated ketone | Concerted, asynchronous ring-opening. | The redox-active ligand facilitates electron transfer, enabling the nickel center to form a bond with a carbon from the opened cyclopropyl ring. |

| Intermediate Formation | Alkylnickel(II) intermediate | Formation of a stable intermediate after ring opening. | The new Ni-C bond is stabilized by the ligand framework, allowing for subsequent reactions. |

This theoretical framework, grounded in extensive DFT calculations, underscores the importance of designing catalyst systems where the ligand is not a mere spectator but an active participant in the bond-breaking and bond-making processes of the catalytic cycle. nih.govresearchgate.net

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in the structural analysis of Cyclopropyl (B3062369) 2,4-xylyl ketone.

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclopropyl 2,4-xylyl ketone is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring, the aromatic xylyl group, and the methyl substituents.

Cyclopropyl Protons: The protons on the three-membered ring would likely appear as a complex multiplet in the upfield region of the spectrum. This complexity arises from the diastereotopic nature of the methylene (B1212753) protons and their geminal and cis/trans vicinal couplings to the methine proton.

Aromatic Protons: The 2,4-xylyl moiety contains three aromatic protons in different chemical environments. These would give rise to distinct signals in the downfield aromatic region of the spectrum. The splitting patterns of these signals would be influenced by their ortho, meta, and para relationships.

Methyl Protons: The two methyl groups on the aromatic ring are not chemically equivalent and would therefore be expected to show two separate singlet signals in the upfield region, though their chemical shifts would be further downfield than typical alkane methyl groups due to the influence of the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: A characteristic downfield signal would be expected for the ketone carbonyl carbon.

Aromatic Carbons: The six carbons of the xylyl ring would produce six distinct signals in the aromatic region, with the carbons bearing the methyl groups and the ketone substituent showing different chemical shifts from the unsubstituted carbons.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear in the upfield region of the spectrum.

Methyl Carbons: Two distinct signals would be anticipated for the two methyl carbons attached to the aromatic ring.

A hypothetical ¹H and ¹³C NMR data table based on the expected chemical shifts for the structural fragments is presented below. Actual experimental values may vary.

| ¹H NMR Data (Hypothetical) |

| Proton Environment |

| Aromatic-H |

| Cyclopropyl-CH |

| Aromatic-CH₃ |

| Cyclopropyl-CH₂ |

| ¹³C NMR Data (Hypothetical) |

| Carbon Environment |

| C=O (Ketone) |

| Aromatic C |

| Aromatic C-CH₃ |

| Aromatic C-CO |

| Cyclopropyl CH |

| Aromatic CH₃ |

| Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the region of 1680-1700 cm⁻¹ for aryl ketones. The conjugation of the carbonyl group with the aromatic ring is expected to lower the stretching frequency compared to a non-conjugated ketone.

Other significant absorption bands would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methyl groups would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: These would be present in the fingerprint region (below 1500 cm⁻¹) and can be complex, but are characteristic of the molecule.

A summary of the expected major IR absorption bands is provided in the table below.

| Infrared (IR) Spectroscopy Data (Hypothetical) |

| Functional Group |

| C=O (Aryl Ketone Stretch) |

| C-H (Aromatic Stretch) |

| C-H (Aliphatic Stretch) |

| C=C (Aromatic Stretch) |

Applications of Cyclopropyl 2,4 Xylyl Ketone in Organic Synthesis Research

Role as a Building Block for Complex Molecules

The inherent ring strain of the cyclopropyl (B3062369) group and the electronic effects of the adjacent ketone and aryl moieties make cyclopropyl 2,4-xylyl ketone an activated and versatile building block for synthesizing more complex structures. Its utility stems from its ability to undergo a variety of ring-opening and cycloaddition reactions, providing access to diverse carbocyclic and heterocyclic frameworks.

Researchers have demonstrated that aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems nih.gov. This transformation is often initiated by a one-electron reduction of the ketone, which can be achieved through methods like visible light photocatalysis nih.gov. The resulting radical anion intermediate facilitates the ring-opening of the cyclopropane (B1198618), which then engages with an olefin to construct the five-membered ring. This strategy is particularly effective for creating quaternary carbon stereocenters, a common challenge in organic synthesis nih.gov.

Furthermore, the reactivity of aryl cyclopropyl ketones is significantly influenced by the substitution pattern on the aromatic ring. Computational studies on samarium(II) iodide-catalyzed intermolecular couplings have shown that ortho-substituted phenyl cyclopropyl ketones, such as this compound, can exhibit superior reactivity acs.org. This enhanced reactivity is attributed to a delicate balance between the moderate conjugation of the aryl group, which stabilizes the key ketyl radical intermediate, and a pre-twisted conformation that facilitates subsequent radical trapping steps acs.org. This principle allows these ketones to be coupled with alkenes or alkynes, offering an efficient route to various five-membered ring-containing molecules acs.org.

Recent advances have also explored the activation of the carbon-carbon bond within the cyclopropyl ring. Methodologies involving nickel catalysis can achieve a net ring-opening C–C activation and difunctionalization of cyclopropyl ketones chemrxiv.org. This allows for the regio- and stereo-specific functionalization of both carbon atoms of a former cyclopropyl bond, providing intermediates that are difficult to access through conventional conjugate addition reactions chemrxiv.org.

The following table summarizes key transformations where aryl cyclopropyl ketones act as building blocks.

| Transformation Type | Reagents/Catalysts | Resulting Structure | Key Feature |

| [3+2] Cycloaddition | Visible Light Photocatalyst (e.g., Ru(bpy)₃²⁺), Lewis Acid | Substituted Cyclopentanes | Construction of five-membered rings and quaternary centers. nih.gov |

| SmI₂-Catalyzed Coupling | Samarium(II) Iodide (SmI₂) | Diverse five-membered rings | Enhanced reactivity with ortho-substituted aryl ketones. acs.org |

| C–C Activation/Difunctionalization | Nickel Complexes | γ-alkenyl/aryl silyl enol ethers | Regio- and stereo-specific functionalization of two carbons. chemrxiv.org |

Precursor for Intermediates in Natural Product Synthesis

Ketones are exceptionally valuable starting materials for the synthesis of natural product-inspired compounds due to the vast number of complexity-building transformations they can undergo rsc.org. Aryl cyclopropyl ketones, including the 2,4-xylyl derivative, are considered "donor-acceptor" cyclopropanes. This classification highlights the electron-donating nature of the aryl group and the electron-withdrawing nature of the ketone, which polarizes the cyclopropane ring and makes it susceptible to controlled ring-opening reactions nih.gov.

This inherent reactivity makes them promising precursors for intermediates in the synthesis of bioactive compounds and natural products nih.govbeilstein-journals.org. The cyclopropyl ketone moiety can be transformed into various functional groups and structural motifs found in complex natural molecules. For instance, the ring-opening of such cyclopropanes can serve as a synthetic equivalent to a 1,3-dipole, providing access to acyclic intermediates with defined stereochemistry that can be further elaborated into larger structures nih.gov.

While specific total syntheses employing this compound are often detailed in proprietary pharmaceutical literature, the strategic importance of this structural class is well-established. For example, the synthesis of indole diterpenoids, a significant class of natural products, has utilized complex cyclopropyl ketone intermediates to construct challenging polycyclic systems like the trans-hydrindane motif researchgate.net. The ability to construct such strained ring systems and subsequently unravel them into more complex scaffolds is a powerful strategy in the synthesis of intricate natural products researchgate.netnih.gov.

Utility in Advanced Synthetic Methodologies (e.g., Hydrogen Borrowing Catalysis)

Hydrogen borrowing (HB) catalysis is a powerful and sustainable synthetic strategy that enables the formation of carbon-carbon bonds using alcohols as alkylating agents, with water being the only byproduct digitellinc.com. This process typically involves a transition metal catalyst that temporarily "borrows" hydrogen from an alcohol to generate a reactive carbonyl intermediate. This intermediate can then react with a nucleophile, such as an enolate derived from a ketone, before the hydrogen is returned by the catalyst to complete the transformation digitellinc.com.

Recent research has demonstrated an expedient method for the α-cyclopropanation of ketones utilizing this very principle nih.gov. In this approach, a hindered ketone can undergo HB alkylation, and with a carefully chosen alcohol component containing a leaving group, the resulting intermediate can undergo an intramolecular displacement to afford a cyclopropanated product nih.gov. This provides a novel and efficient route to α-cyclopropyl ketones.

Conversely, cyclopropyl ketones themselves can be valuable substrates in HB catalysis. An enantioconvergent method for the alkylation of ortho-disubstituted aryl ketones with racemic secondary alcohols has been developed using an iridium catalyst in an HB process . The steric hindrance provided by the ortho-substituents, such as the methyl groups in a xylyl moiety, can play a crucial role in directing the stereochemical outcome of the reaction, leading to highly enantioenriched β-substituted ketone products . The versatility of HB catalysis allows for the efficient formation of C-C bonds under relatively mild and environmentally benign conditions, making it a highly attractive methodology in modern organic synthesis digitellinc.com.

Key Aspects of Hydrogen Borrowing Catalysis with Ketones:

| Feature | Description | Significance |

| Catalyst | Typically a transition metal complex (e.g., Iridium-based). | Facilitates the reversible oxidation/reduction steps. digitellinc.com |

| Hydrogen Source | An alcohol, which is oxidized in situ to an aldehyde or ketone. | Avoids the use of toxic halides or cryogenic reagents. digitellinc.com |

| Byproduct | Water. | Contributes to the "green" nature of the methodology. digitellinc.com |

| Application | α-alkylation of ketones, α-cyclopropanation of ketones. nih.gov | Efficient C-C bond formation for creating complex structures. |

Material Chemistry Applications (General Cyclopropyl Ketones)

The unique reactivity of the cyclopropyl ring is not only beneficial in the synthesis of discrete small molecules but also has applications in material science. General cyclopropyl ketones, such as cyclopropyl methyl ketone, are utilized in the creation of polymers and resins chemicalbook.com. The high ring strain of the cyclopropane (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening polymerization reactions.

In this context, the cyclopropyl ketone can act as a monomer or a co-monomer. The initiation of polymerization can occur via various mechanisms (cationic, anionic, or radical), leading to the cleavage of one of the C-C bonds in the ring and the formation of a linear polymer chain. The resulting polymer would contain a repeating unit with a ketone functionality appended to the backbone. This pendant ketone group offers a site for further post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, cross-linking density, and thermal stability. These characteristics make cyclopropyl ketones potential contributors to the development of advanced materials with tailored functionalities chemicalbook.com.

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Cyclopropyl (B3062369) Ketone Transformations

The activation and transformation of the cyclopropane (B1198618) ring in ketones are central to their synthetic utility. Future research will undoubtedly focus on the development of more efficient and selective catalytic systems to control the reactivity of these compounds.

One promising area is the advancement of hydrogen-borrowing (HB) catalysis for the α-cyclopropanation of ketones. This sustainable method utilizes a metal catalyst to transiently oxidize an alcohol to an aldehyde or ketone in situ, which then participates in a reaction before the hydrogen is returned. Recent studies have demonstrated the feasibility of α-cyclopropanation of hindered ketones through an HB alkylation followed by an intramolecular displacement of a leaving group. This strategy offers two complementary approaches where the leaving group can be installed on either the ketone or the alcohol component. Further development of catalysts for this transformation could lead to milder reaction conditions, broader substrate scope, and improved efficiency.

Another significant area of research is the use of samarium(II) iodide (SmI2) catalysis . While historically used in stoichiometric amounts, recent efforts have focused on developing catalytic cycles for SmI2. Alkyl cyclopropyl ketones have been successfully employed as substrates in catalytic formal [3 + 2] cycloadditions with alkenes and alkynes. A key innovation in this area is the use of substoichiometric amounts of metallic samarium (Sm0) to regenerate the active SmI2 catalyst, likely by reducing Sm(III) back to its catalytic Sm(II) state. This prevents catalyst deactivation, which can otherwise outpace product formation, especially with less reactive alkyl cyclopropyl ketones. Future work will likely focus on expanding the scope of these SmI2-catalyzed reactions and developing more robust catalyst systems that can operate at lower loadings and with a wider range of substrates.

| Catalytic System | Transformation | Key Features |

| Hydrogen-Borrowing (HB) Catalysis | α-Cyclopropanation of ketones | Sustainable method, in situ generation of electrophile, complementary strategies based on leaving group placement. |

| SmI2/Sm0 | Formal [3 + 2] cycloadditions | Enables use of less reactive alkyl cyclopropyl ketones, prevents catalyst deactivation, delivers complex sp3-rich products. |

Enantioselective Synthesis of Cyclopropyl 2,4-Xylyl Ketone Derivatives and Transformations

The construction of chiral molecules is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. The development of enantioselective methods for the synthesis and transformation of this compound derivatives is a critical research frontier.

A significant breakthrough has been the development of asymmetric photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. This method allows for the enantiocontrolled synthesis of densely substituted cyclopentane (B165970) structures, which are not readily accessible through other catalytic means. This dual-catalyst system, employing a chiral Lewis acid in conjunction with a transition metal photoredox catalyst, has proven effective for a range of aryl cyclopropyl ketones. Future research will likely aim to expand the substrate scope, improve the enantioselectivities for a broader range of derivatives, and develop new chiral catalysts that are more efficient and versatile.

The chemoenzymatic synthesis of optically active cyclopropane derivatives also presents a powerful strategy. Engineered enzymes, such as myoglobin, have been utilized as catalysts for the stereoselective synthesis of pyruvate-containing cyclopropanes from diazo compounds and styrenes. These enantioenriched cyclopropanes can then be transformed into other valuable building blocks, such as optically active cyclobutenes, through photoinduced ring expansion. Exploring the enzymatic synthesis of derivatives of this compound could provide access to a wide array of chiral synthons.

| Method | Transformation | Key Features |

| Asymmetric Photocatalysis | [3+2] Cycloadditions | Enantiocontrolled synthesis of substituted cyclopentanes, dual-catalyst system (chiral Lewis acid and photoredox catalyst). |

| Chemoenzymatic Synthesis | Cyclopropanation | Stereoselective synthesis of pyruvate-containing cyclopropanes using engineered enzymes, access to optically active building blocks. |

Exploring New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the transformations of cyclopropyl ketones is essential for the rational design of new synthetic methods. Future research will continue to explore novel reaction pathways and elucidate the intricate mechanistic details of these processes.

Visible light photocatalysis has emerged as a powerful tool for initiating novel transformations of aryl cyclopropyl ketones. The one-electron reduction of the ketone to its corresponding radical anion is a key initiation step in formal [3+2] cycloadditions with olefins, leading to the formation of highly substituted cyclopentane ring systems. Further exploration of photoredox catalysis could unveil new cycloaddition partners and reaction cascades, expanding the synthetic utility of this compound.

The Cloke-Wilson rearrangement , the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans, continues to be an area of active investigation. Understanding the factors that control the regioselectivity and stereochemistry of this rearrangement is crucial for its application in synthesis. Mechanistic studies, including stereochemical analysis and the isolation of intermediates, are vital to support proposed mechanisms, such as an SN1-type ring opening.

Furthermore, combined experimental and computational studies are proving invaluable for gaining mechanistic insights into reactions such as the SmI2-catalyzed cycloadditions. These studies help to identify and probe reactivity trends among different cyclopropyl ketones and provide a robust framework for optimizing reaction conditions and expanding the substrate scope. Future research in this area will likely involve more sophisticated computational models and in-situ spectroscopic techniques to directly observe reactive intermediates and transition states.

Expanded Utility in Complex Target Molecule Synthesis

A major driving force for the development of new synthetic methods is their application in the total synthesis of complex and biologically active molecules. The unique reactivity of cyclopropyl ketones makes them attractive building blocks for the construction of intricate molecular architectures.

The enantioselective transformations of aryl cyclopropyl ketones, such as the photocatalytic [3+2] cycloaddition, provide a powerful means to construct densely substituted cyclopentane rings, which are common motifs in bioactive compounds . The ability to create multiple stereocenters in a single step with high stereocontrol is particularly valuable for the efficient synthesis of complex natural products and their analogues.

Furthermore, the development of robust catalytic systems for the transformation of alkyl cyclopropyl ketones opens the door to the synthesis of complex, sp3-rich products , including fused bicyclic architectures that are prevalent in natural products. The ability to engage less reactive cyclopropyl ketones in these transformations significantly broadens their applicability in target-oriented synthesis.

Future research will focus on showcasing the utility of these newly developed methods in the total synthesis of specific, challenging target molecules. This will not only validate the synthetic utility of these reactions but also spur the development of the next generation of catalytic systems and reaction pathways for the transformation of this compound and its derivatives. The cyclopropane ring, often incorporated into drug candidates to enhance potency and metabolic stability, will continue to be a valuable structural motif in medicinal chemistry.

Q & A

Q. What are the primary synthetic routes for cyclopropyl 2,4-xylyl ketone, and how can their efficiency be optimized?

this compound is synthesized via methods such as cyclopropanation of pre-functionalized ketones or oxidative decarboxylation of cyclopropane-containing precursors. Key strategies include:

- Ketone-based routes : Reacting 2,4-xylyl ketone derivatives with cyclopropanating agents (e.g., diazomethane or Simmons-Smith reagents) under controlled temperatures (0–25°C) to minimize side reactions .

- Oxidative methods : Sodium hypobromite oxidation of cyclopropyl methyl ketone intermediates, requiring precise pH control (pH 8–9) to maximize yield .

- Optimization : Use of high-purity reagents, inert atmospheres (N₂/Ar), and real-time monitoring (e.g., GC-MS) to track intermediate formation and adjust reaction parameters dynamically .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 0.8–1.5 ppm) and carbonyl carbon (δ 200–210 ppm). Coupling constants (e.g., J = 4–8 Hz for cyclopropane C-H) confirm ring geometry .

- IR Spectroscopy : Detect carbonyl stretching (~1730 cm⁻¹) and cyclopropane C-H vibrations (~3040 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of CO from the ketone group) .

Q. What purification methods are recommended for achieving high-purity this compound?

- Distillation : Fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) to separate volatile impurities .

- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to exploit differences in solubility between the product and byproducts .

- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane → ethyl acetate) for lab-scale purification .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of 2,4-xylyl ketone derivatives under photochemical conditions?

The cyclopropane ring introduces strain and electronic effects that alter reaction pathways:

- Ring-opening reactions : In polar solvents (e.g., tert-butyl alcohol), cyclopropyl ketones undergo rapid ring-opening via radical intermediates, yielding esters or rearranged products. For example, photolysis of bicyclic cyclopropyl ketones produces ring-contracted derivatives (e.g., homoallylic ketones) with >80% selectivity .

- Solvent effects : Non-polar solvents (e.g., ether) suppress ring-opening, favoring photoreduction pathways instead .

- Radical stabilization : Cyclopropane rings act as radical clocks in mechanistic studies, enabling quantification of reaction kinetics via competitive ring-opening vs. coupling .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in different solvents?

- Solvent screening : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to identify solvent-dependent intermediates. For example, tert-butyl alcohol accelerates ring-opening via hydrogen bonding, while ether stabilizes radical intermediates .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict solvent effects on transition states and activation barriers .

- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track reaction progress and correlate solvent polarity with product distribution .

Q. How can computational modeling predict the stability of the cyclopropane ring in this compound under catalytic conditions?

- Molecular dynamics (MD) simulations : Model ring strain and bond angles under thermal or catalytic stress (e.g., Pd/C hydrogenation) to predict ring-opening thresholds .

- DFT studies : Calculate bond dissociation energies (BDEs) of cyclopropane C-C bonds to assess susceptibility to electrophilic or radical attack .

- Docking studies : Evaluate interactions between the ketone and catalysts (e.g., Ru or Ni complexes) to optimize regioselectivity in cross-coupling reactions .

Methodological Notes

- Data contradiction analysis : Compare experimental results (e.g., NMR yields) with computational predictions to identify discrepancies. For instance, unexpected rearrangements (e.g., homoallylic ketone formation) may arise from unaccounted solvent effects or trace metal catalysts .

- Advanced characterization : Combine X-ray crystallography with spectroscopic data to resolve ambiguities in stereochemistry or regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.